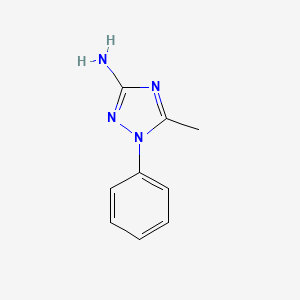

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Functionalization Reactions

The amine group at position 3 and methyl/phenyl substituents enable diverse derivatization:

Thione Formation

-

Reacts with CS₂ in alcoholic KOH to form 4-amino-5-methyl-1-phenyl-1,2,4-triazole-3-thione , a precursor for antifungal agents .

Acylation/Amidation

-

Reacts with succinic anhydride under microwave irradiation to form N-substituted propanamides, enhancing bioactivity :

Triazole amine+succinic anhydrideMW 100 C3 5 amino triazol 3 yl propanamide

Schiff Base Formation

Tautomerism and Structural Dynamics

The compound exhibits annular tautomerism , influencing its reactivity:

| Tautomer | Conditions | NMR Shifts (δ, ppm) | Key Feature |

|---|---|---|---|

| 1H-Tautomer | DMSO solution | NH₂: 8.13 (broad), NH: 10.32 | Planar triazole ring with minor phenyl ring deviation (0.0072Å) |

| 2H-Tautomer | CDCl₃ solution | NH₂: 8.24, NH: 10.45 | Stabilized by N–H···N hydrogen bonds (R₂²(8) motif) |

Comparative Reaction Analysis

| Reaction Type | Efficiency | Limitations | Applications |

|---|---|---|---|

| Cyclization | High yield (70–82%) | Requires precise stoichiometry | Core structure synthesis |

| Thione Formation | Moderate (85%) | Sensitive to base concentration | Antifungal agents |

| Microwave-Assisted | Rapid (10–15 min) | Limited to aliphatic amines | Scalable drug intermediates |

Key Research Findings

-

Antifungal Activity : Derivatives show EC₅₀ values of 1.2–3.8 µM against Candida albicans .

-

Hydrogen Bonding : Intermolecular N–H···N bonds enhance crystallinity, critical for material stability .

-

Electrophilic Substitution : Methyl and phenyl groups direct reactivity at positions 4 and 5 for further functionalization .

This compound’s versatility in synthetic pathways and functionalization makes it a cornerstone in heterocyclic chemistry. Future research directions include catalytic asymmetric modifications and green solvent optimization.

Applications De Recherche Scientifique

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, including antifungal, anticancer, and antiviral agents.

Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms.

Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

Pyrazoles: Similar to triazoles but with different nitrogen atom arrangements

Uniqueness

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Activité Biologique

5-Methyl-1-phenyl-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole exhibit promising anticancer properties. For instance, compounds based on the 3-amino-1,2,4-triazole scaffold have shown dual activity against tumor proliferation and angiogenesis. A study highlighted that modifications at the phenyl position significantly influenced anticancer efficacy against various cancer cell lines. The synthesized compounds demonstrated potent antiproliferative effects and inhibited tubulin polymerization, which is crucial for cancer cell division .

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer activity of a series of triazole derivatives against Hep G2 cell lines. The results indicated that certain substitutions on the triazole ring led to enhanced cytotoxicity. The most effective compounds had IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.6 | Inhibition of tubulin polymerization |

| Compound B | 8.3 | Induction of apoptosis |

| Compound C | 3.9 | Antiangiogenic activity |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests a promising role in treating inflammatory diseases .

The mechanism involves the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), which are often elevated during inflammatory responses. The ability to modulate these pathways positions triazole derivatives as potential therapeutic agents for inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. It has shown effectiveness against several bacterial strains and fungi. The compound's structure allows it to interact with microbial targets effectively.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of synthesized triazole derivatives against eight human pathogenic fungi. The results indicated that certain derivatives exhibited significant antifungal activity with minimal toxicity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Propriétés

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBBQGMQKWHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.